
Saxagliptin Cyclic Amide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Saxagliptin Cyclic Amide is a derivative of saxagliptin, a potent dipeptidyl peptidase-4 (DPP-4) inhibitor used in the treatment of type 2 diabetes mellitus. This compound is formed as an impurity during the degradation of saxagliptin in solid dosage forms . This compound is of interest due to its potential impact on the stability and efficacy of saxagliptin formulations.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The preparation of saxagliptin involves the coupling of N-Boc-3-hydroxyadamantylglycine with methanoprolineamide using EDC as a coupling agent . The formation of saxagliptin cyclic amide occurs as a degradation product under specific conditions, such as high relative humidity and the presence of reactive impurities like polyethylene glycol degradation products .
Industrial Production Methods: Industrial production of saxagliptin typically involves enzyme-catalyzed reactions. For instance, the biocatalytic semi-synthesis of saxagliptin involves the use of phenylalanine dehydrogenase and formate dehydrogenase to convert 2-(3-hydroxy-1-adamantyl)-2-oxoacetic acid into (S)-3-hydroxyadamantane glycine . The process is optimized for high yield and efficiency, making it suitable for large-scale production.
Analyse Chemischer Reaktionen
Formation
Saxagliptin can degrade into Saxagliptin Cyclic Amide. The synthesis of saxagliptin can be achieved through amide coupling of N-Boc-3-hydroxyadamantylglycine and methanoprolineamide with EDC .
Degradation Products
Key degradation products of Saxagliptin include cyclic amidine, epimer, and formyl amide .
Chemical Reactions
This compound undergoes various chemical reactions:
- Hydrolysis Hydrolysis leads to the formation of saxagliptin formyl amide impurity.
- Oxidation Oxidation results in the formation of 5-hydroxysaxagliptin.
- Substitution Substitution involves the reaction with nucleophiles like L-cysteine to form thiazolinic acid metabolites. L-cysteine decreases the stability of saxagliptin, which binds to cysteine in a nonenzymatic manner. The nitrile cyanopyrrolidine moiety in the saxagliptin structure is an essential functional group for the interaction with L-cysteine .
Reactivity with L-Cysteine
L-cysteine decreases the stability of saxagliptin in the absence of an enzyme source, which indicates that saxagliptin binds to cysteine in a nonenzymatic manner. The nitrile cyanopyrrolidine moiety in the saxagliptin structure is an essential functional group for the interaction with L-cysteine . This covalent binding of saxagliptin is an irreversible reaction that forms a thiazoline ring before deamination .
Metabolites
Observed metabolic pathways of saxagliptin include hydroxylation and conjugation with cysteine, glutathione, sulfate, and glucuronide. Saxagliptin can covalently bind to the thiol groups of cysteine residues of endogenous proteins in vivo, indicating the potential for saxagliptin to cause drug-induced liver injury .
Table of Saxagliptin Metabolites
No. | Metabolites | tR (min) | Theoretical $$M+H]+ | Measured $$M+H]+ | Mass Error (ppm) | Reaction Type |
---|---|---|---|---|---|---|
P | Saxagliptin | 5.3 | 316.2020 | 316.2017 | -0.95 | |
M1 | Saxagliptin cyclic amidine | 4.9 | 316.2020 | 316.2017 | -0.95 | cyclization |
M2 | 5-Hydroxysaxagliptin | 4.2 | 332.1969 | 332.1965 | -1.2 | hydroxylation |
M3 | Saxagliptin–cysteine conjugate | 4.4 | 420.1952 | 420.1931 | -4.99 | cysteine conjugation |
M4 | 5-Hydroxysaxagliptin–cysteine conjugate | 3.5 | 436.1901 | 436.1895 | -1.40 | Hydroxylation and cysteine conjugation |
M5 | Saxagliptin–cysteinylglycine conjugate | 4.7 | 477.2166 | 477.2163 | -0.63 | glutathione conjugation |
Wissenschaftliche Forschungsanwendungen
Chemistry
- Degradation Pathways : Research has focused on the degradation pathways and stability of saxagliptin formulations. Understanding these pathways helps in optimizing drug formulations to enhance shelf life and efficacy.
- Analytical Techniques : High-performance liquid chromatography coupled with mass spectrometry (HPLC-MS) has been employed to study saxagliptin's forced degradation products, providing insights into its stability under various conditions .
Biology
- Metabolic Pathways : Studies have investigated the metabolic pathways of saxagliptin and its cyclic amide form, revealing interactions with cytochrome P450 isoforms which are critical for drug metabolism .
- Toxicological Effects : Research has highlighted potential toxicological effects related to saxagliptin's metabolites, particularly concerning drug-induced liver injury due to covalent binding with thiol groups in proteins .
Medicine
- Clinical Efficacy : Clinical studies have demonstrated the efficacy of saxagliptin in improving glycemic control in patients with type 2 diabetes. Its unique properties allow it to maintain prolonged binding to DPP-4, resulting in sustained therapeutic effects .
- Safety Profiles : Investigations into the safety profiles of saxagliptin and its cyclic amide have emphasized the importance of understanding impurities and their impact on drug safety and efficacy .
Case Studies
Several case studies have illustrated the applications of saxagliptin cyclic amide in clinical settings:
- Clinical Trials : A study involving patients with type 2 diabetes demonstrated that saxagliptin significantly improved glycemic control compared to placebo over a 24-week period, highlighting its effectiveness as a therapeutic agent .
- Metabolite Analysis : Research on the metabolites of saxagliptin revealed that certain metabolites could potentially lead to adverse effects, necessitating further exploration into their pharmacokinetics and safety profiles .
- Drug Interaction Studies : Studies assessing interactions between saxagliptin and other medications indicated that co-administration with drugs affecting cytochrome P450 enzymes could alter its metabolism, emphasizing the need for careful monitoring during treatment.
Wirkmechanismus
Saxagliptin Cyclic Amide, like saxagliptin, inhibits dipeptidyl peptidase-4 (DPP-4). DPP-4 is responsible for degrading incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). Inhibition of DPP-4 increases the levels of these hormones, enhancing insulin secretion and reducing blood glucose levels . Saxagliptin forms a reversible, histidine-assisted covalent bond with the S630 hydroxyl oxygen on DPP-4 .
Vergleich Mit ähnlichen Verbindungen
- Vildagliptin
- Sitagliptin
- Linagliptin
Comparison: Saxagliptin Cyclic Amide is unique due to its formation as a degradation product and its specific chemical structure. Unlike vildagliptin and sitagliptin, saxagliptin has a cyanopyrrolidine group that reacts with nucleophiles like L-cysteine to form thiazolinic acid metabolites . This unique reactivity can lead to different metabolic and toxicological profiles compared to other DPP-4 inhibitors.
Biologische Aktivität
Saxagliptin Cyclic Amide is a derivative of saxagliptin, a potent dipeptidyl peptidase-4 (DPP-4) inhibitor widely used in the management of type 2 diabetes mellitus (T2DM). This article delves into the biological activity of this compound, including its mechanism of action, pharmacokinetics, and various research findings.
Target Enzyme: Dipeptidyl Peptidase-4 (DPP-4)
this compound primarily inhibits the DPP-4 enzyme, which plays a crucial role in the degradation of incretin hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). By inhibiting DPP-4, saxagliptin increases the levels of active GLP-1 and GIP, enhancing glucose-dependent insulin secretion and improving blood glucose regulation .
Covalent Bond Formation
Saxagliptin forms a reversible, histidine-assisted covalent bond with the S630 hydroxyl oxygen on DPP-4 through its nitrile group. This interaction is essential for its inhibitory activity .
Pharmacokinetics
Saxagliptin is characterized by its favorable pharmacokinetic profile:
- Absorption : Orally absorbed with a bioavailability of approximately 67% .
- Peak Concentration (Tmax) : Achieved within 2 hours for saxagliptin and 4 hours for its active metabolite BMS-510849 .
- Half-Life (t1/2) : Ranges from 2.2 to 3.8 hours for saxagliptin .
- Metabolism : Primarily mediated by cytochrome P450 3A4/5, producing an active metabolite with reduced potency .
Clinical Studies
Numerous clinical studies have demonstrated the efficacy and safety of saxagliptin in managing T2DM. For instance:
- A double-blind study involving 40 patients showed that saxagliptin significantly reduced HbA1c levels compared to placebo .
- Another study highlighted saxagliptin's nephroprotective effects alongside its anti-inflammatory properties, contributing to improved metabolic outcomes in diabetic patients .
Case Studies
Research has also identified potential adverse effects associated with saxagliptin:
- A case report documented drug-induced liver injury in a patient taking saxagliptin combined with metformin. This underscores the importance of monitoring liver function in patients receiving this medication .
- The formation of thiazoline-containing thiol metabolites was observed in male rats administered saxagliptin, indicating possible interactions with endogenous proteins that could lead to toxicity .
Comparative Analysis
This compound can be compared with other DPP-4 inhibitors based on their potency and selectivity:
Compound | DPP-4 Inhibition Potency | Unique Features |
---|---|---|
Saxagliptin | 1.3 nM | Cyanopyrrolidine structure; reversible inhibition |
Sitagliptin | 18 nM | Less potent than saxagliptin |
Vildagliptin | 13 nM | Similar structure but different metabolic pathways |
Linagliptin | Not directly comparable | Does not form reactive metabolites |
Eigenschaften
IUPAC Name |
(2S,4S,6R,9S)-9-(3-hydroxy-1-adamantyl)-1,8-diazatricyclo[4.4.0.02,4]decane-7,10-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O3/c21-15-13-3-11-2-12(11)20(13)16(22)14(19-15)17-4-9-1-10(5-17)7-18(23,6-9)8-17/h9-14,23H,1-8H2,(H,19,21)/t9?,10?,11-,12-,13+,14+,17?,18?/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHBXKHDARSBKNT-YGADWWLDSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C1N3C(C2)C(=O)NC(C3=O)C45CC6CC(C4)CC(C6)(C5)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]2[C@H]1N3[C@H](C2)C(=O)N[C@H](C3=O)C45CC6CC(C4)CC(C6)(C5)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.